![molecular formula C20H20FN3OS B2511419 2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 422532-88-5](/img/structure/B2511419.png)
2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone (BQSE) is a chemical compound with the molecular formula C23H24FN3OS. It is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Synthesis Analysis
The synthesis of quinazoline derivatives, including BQSE, involves the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Molecular Structure Analysis
The molecular weight of BQSE is 369.46. The structure of quinazolines, including BQSE, is formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .Chemical Reactions Analysis
The studies of a series of 2-aryl-4-chloroquinazoline conjugates have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A novel derivative, synthesized via the S-arylation method, demonstrated significant antibacterial activity, supported by crystal structure and Hirshfeld surface analysis (Geesi, 2020).
- Substituted benzoquinazolinones synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions exhibited notable anticancer activity, indicating their therapeutic potential (Nowak et al., 2015).
Biological Activities
- Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized and evaluated, showing excellent activity against bacterial and fungal strains, indicating their potential as bioactive agents (Zeng et al., 2016).
- A series of 3-heteroarylthioquinoline derivatives were synthesized and screened for antituberculosis activity, with several compounds showing significant inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Chitra et al., 2011).
Antimicrobial and Antitumor Applications
- Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized using microwave-assisted techniques and evaluated for antiviral activities against various respiratory and biodefense viruses, demonstrating promising antiviral properties (Selvam et al., 2007).
- Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives were evaluated for their antimicrobial activity, with several compounds showing excellent activity and indicating their potential in antimicrobial therapy (Puthran et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-2-3-12-22-19-16-6-4-5-7-17(16)23-20(24-19)26-13-18(25)14-8-10-15(21)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKGNWSUBSFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


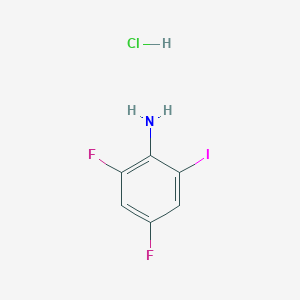
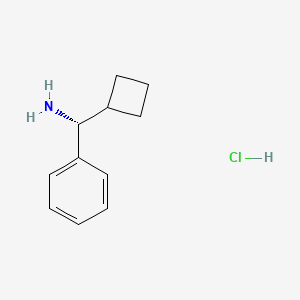

![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)

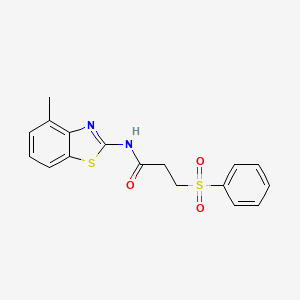
![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)
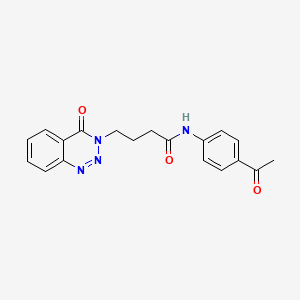
![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)
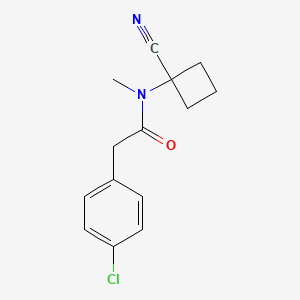
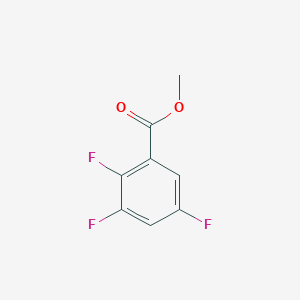
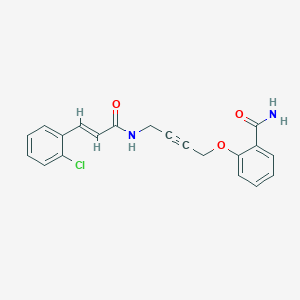
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)